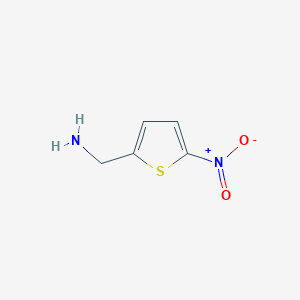
4-(3-氨基丙基)苯胺 2HCl
描述
“4-(3-Aminopropyl)aniline 2HCl”, also known as “3-(4-Aminophenyl)propylamine” or “m-Aminopropylaniline”, is an organic compound with the molecular formula C9H13N . It is a colorless to yellowish liquid that is used in the synthesis of various organic compounds.
Synthesis Analysis
The synthesis of “4-(3-Aminopropyl)aniline 2HCl” involves the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines using Brönsted acidic ionic liquid as a powerful catalyst .
Molecular Structure Analysis
The molecular structure of “4-(3-Aminopropyl)aniline 2HCl” contains total 25 bond(s); 11 non-H bond(s), 6 multiple bond(s), 3 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 primary amine(s) (aliphatic), and 1 primary amine(s) (aromatic) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Aminopropyl)aniline 2HCl” include a molecular weight of 150.221, a density of 1.0±0.1 g/cm3, a boiling point of 289.5±23.0 °C at 760 mmHg, and a flash point of 152.3±22.1 °C .
科学研究应用
Stretchable Strain Sensors
The compound is used in the development of stretchable strain sensors, which are capable of acquiring data when in contact with human skin or equipment . These sensors are widely used in wearable applications. The compound helps in measuring the resistance changes in the sensor .
Surface Modification of Substrates
It is used for surface modification of substrates like Polydimethylsiloxane (PDMS). The compound helps in forming a self-assembled monolayer (SAM) on the PDMS substrate .
Conducting Polymer
The compound is used in the formation of conducting polymers. These polymers have the electrical and optical properties of metals as well as mechanical properties of original polymers .
Flexible Sensor Applications
The compound is used in various flexible sensor applications. It helps in obtaining stable characteristics even under high tensile stress .
Anion Binding Studies
The compound is used in anion binding studies. It is used in the synthesis of tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors .
Wearable Sensors
The compound is used in the development of wearable sensors. These sensors have been studied for various applications, such as electronic skin, flexible displays, health monitors, and energy harvesters .
作用机制
The mechanism of action of “4-(3-Aminopropyl)aniline 2HCl” is not fully understood, but it is believed to involve its interaction with various receptors in the body. It has been shown to have affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception, mood, and cognition.
安全和危害
属性
IUPAC Name |
4-(3-aminopropyl)aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c10-7-1-2-8-3-5-9(11)6-4-8;;/h3-6H,1-2,7,10-11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFCADFZZNPTJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopropyl)aniline 2HCl | |
CAS RN |
91054-46-5 | |
| Record name | 4-(3-aminopropyl)aniline dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4,11,17-Triiodopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene](/img/structure/B3301500.png)
![[2-(1-Isopropyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B3301508.png)








